molecular formula C9H12N2O2 B8696933 N-[(6-Methoxypyridin-2-yl)methyl]acetamide CAS No. 95851-88-0

N-[(6-Methoxypyridin-2-yl)methyl]acetamide

Cat. No. B8696933
CAS RN: 95851-88-0
M. Wt: 180.20 g/mol
InChI Key: MZWXCOBPGUOEJP-UHFFFAOYSA-N
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Patent
US04656285

Procedure details

A mixture of 1.0 g (7.46 mmole) of 2-cyano-6-methoxypyridine, 0.37 g (4.48 mmole) of sodium acetate, 25 ml of acetic anhydride and about 1.0 g of Raney nickel was hydrogenated on a Parr apparatus for about 5.5 hours. The mixture was filtered, and then evaporated with warming in vacuo to provide 2-acetamidomethyl-6-methoxypyridine. The structural assignment was supported by infrared spectral analysis.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[N:4]=1)#[N:2].[C:11]([O-])(=[O:13])[CH3:12].[Na+].C(OC(=O)C)(=O)C>[Ni]>[C:11]([NH:2][CH2:1][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[N:4]=1)(=[O:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=NC(=CC=C1)OC
Name
Quantity
0.37 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
1 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
with warming in vacuo

Outcomes

Product
Details
Reaction Time
5.5 h
Name
Type
product
Smiles
C(C)(=O)NCC1=NC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.